molecular formula C7H7BrN4 B13667489 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B13667489
M. Wt: 227.06 g/mol
InChI Key: GEWZDFXYBKCASQ-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and an amine group at the 8th position on the triazolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine-2-amine with bromine to introduce the bromine atom at the 6th position. This is followed by the formation of the triazole ring through cyclization with appropriate reagents such as hydrazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated, catalyst-free synthesis has been explored to enhance the efficiency and yield of the reaction . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired triazolopyridine compound with high yields.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, bromine, and various nucleophiles. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been studied for its inhibitory activity against kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . The binding of the compound to these targets can disrupt their normal function, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to the specific positioning of the bromine, methyl, and amine groups on the triazolopyridine ring

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C7H7BrN4/c1-4-10-11-7-6(9)2-5(8)3-12(4)7/h2-3H,9H2,1H3

InChI Key

GEWZDFXYBKCASQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2N)Br

Origin of Product

United States

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